Cas no 1096439-18-7 (Phenol-amido-C1-PEG3-N3)

Phenol-amido-C1-PEG3-N3 化学的及び物理的性質

名前と識別子

-

- Phenol-amido-C1-PEG3-N3

-

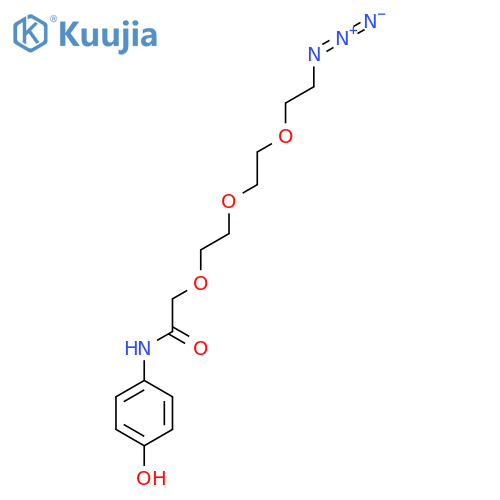

- インチ: 1S/C14H20N4O5/c15-18-16-5-6-21-7-8-22-9-10-23-11-14(20)17-12-1-3-13(19)4-2-12/h1-4,19H,5-11H2,(H,17,20)

- InChIKey: UIVPCIQDQHNCCO-UHFFFAOYSA-N

- ほほえんだ: O(CCOCCN=[N+]=[N-])CCOCC(NC1C=CC(=CC=1)O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 7

- 重原子数: 23

- 回転可能化学結合数: 12

- 複雑さ: 368

- トポロジー分子極性表面積: 91.4

- 疎水性パラメータ計算基準値(XlogP): 1.2

Phenol-amido-C1-PEG3-N3 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58236-100mg |

PROTAC Linker 21 |

1096439-18-7 | 98% | 100mg |

¥0.00 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171264-5mg |

Phenol-amido-C1-PEG3-N3 |

1096439-18-7 | 98% | 5mg |

¥9273.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1171264-1mg |

Phenol-amido-C1-PEG3-N3 |

1096439-18-7 | 98% | 1mg |

¥3225.00 | 2024-08-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58236-250mg |

PROTAC Linker 21 |

1096439-18-7 | 98% | 250mg |

¥0.00 | 2023-09-07 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce58236-500mg |

PROTAC Linker 21 |

1096439-18-7 | 98% | 500mg |

¥0.00 | 2023-09-07 |

Phenol-amido-C1-PEG3-N3 関連文献

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

Phenol-amido-C1-PEG3-N3に関する追加情報

Phenol-amido-C1-PEG3-N3: A Comprehensive Overview

The compound with CAS No. 1096439-18-7, known as Phenol-amido-C1-PEG3-N3, is a specialized chemical entity that has garnered significant attention in the fields of polymer chemistry and materials science. This compound is a derivative of phenol, incorporating an amide functional group and a polyethylene glycol (PEG) chain, which endows it with unique properties. The C1 designation refers to the carbon chain length, while PEG3 indicates the number of repeating ethylene glycol units in the polymer chain. The N3 suffix signifies the presence of a terminal azide group, which plays a crucial role in its reactivity and applications.

Phenol-amido-C1-PEG3-N3 is synthesized through a series of well-defined chemical reactions, including nucleophilic substitution and condensation processes. The integration of the phenol moiety provides aromatic stability and potential for further functionalization, while the PEG chain enhances solubility and biocompatibility. The azide group at the terminus enables click chemistry reactions, such as the Huisgen cycloaddition, making this compound highly versatile in constructing complex molecular architectures.

Recent advancements in polymer chemistry have highlighted the importance of multifunctional polymers like Phenol-amido-C1-PEG3-N3 in various applications. For instance, researchers have explored its use in drug delivery systems, where the PEG chain improves circulation time and reduces immunogenicity. The azide group allows for site-specific conjugation of therapeutic agents, enhancing targeting efficiency. Additionally, this compound has been employed in bioconjugation techniques, enabling the creation of stable protein-polymer hybrids for diagnostic and therapeutic purposes.

In materials science, Phenol-amido-C1-PEG3-N3 has been utilized as a building block for stimuli-responsive materials. Its unique combination of aromatic stability and hydrophilic PEG chains makes it ideal for designing polymers that respond to environmental changes such as temperature or pH. Recent studies have demonstrated its potential in developing smart hydrogels for controlled drug release applications.

The synthesis and characterization of Phenol-amido-C1-PEG3-N3 have been extensively studied using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FTIR) spectroscopy. These studies have provided insights into its molecular structure and reactivity, paving the way for its application in cutting-edge research areas.

In conclusion, Phenol-amido-C1-PEG3-N3 (CAS No. 1096439-18-7) is a versatile compound with immense potential in various scientific domains. Its unique chemical structure, combined with the functionality provided by the phenol, PEG, and azide groups, makes it an invaluable tool for researchers seeking to develop innovative materials and therapeutic agents.

1096439-18-7 (Phenol-amido-C1-PEG3-N3) 関連製品

- 850910-65-5(4-benzyl(ethyl)sulfamoyl-N-(2Z)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)

- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)

- 1252446-59-5(2-(4-aminophenyl)-3-imino-2,3-dihydro-1H-pyrazole-4-carboxamide)

- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)

- 2157419-42-4(3-(2-methyl-1H-imidazol-1-yl)pyridine-4-carbaldehyde)

- 534-59-8(Butylmalonic acid)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

- 75626-17-4(2,5-Difluoroanisole)

- 2228748-82-9(3,3-difluoro-1-5-(trifluoromethyl)thiophen-2-ylcyclobutan-1-amine)